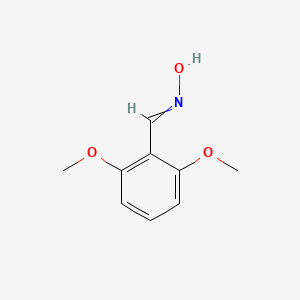

2,6-Dimetoxibenzaldehído, oxima

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Benzaldehyde, 2,6-dimethoxy-, oxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.

Industry: Used in the production of fragrances, flavors, and as a precursor for other industrial chemicals

Mecanismo De Acción

Target of Action

It’s known that oximes, such as benzaldehyde oxime, can interact with various biological targets due to their ability to form hydrogen bonds .

Mode of Action

Benzaldehyde, 2,6-dimethoxy-, oxime, like other oximes, can undergo various chemical reactions. One notable reaction is the Beckmann rearrangement, where it can transform into an amide under certain conditions . This transformation can be catalyzed by nickel salts or photocatalyzed by BODIPY .

Action Environment

The action, efficacy, and stability of Benzaldehyde, 2,6-dimethoxy-, oxime can be influenced by various environmental factors. For instance, the Beckmann rearrangement of oximes can be influenced by the presence of certain catalysts and the surrounding temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2,6-dimethoxy-, oxime typically involves the reaction of 2,6-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in a solvent such as methanol at room temperature. The process yields a mixture of E- and Z-isomers, with the Z-isomer being predominant .

Industrial Production Methods: While specific industrial production methods for Benzaldehyde, 2,6-dimethoxy-, oxime are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction process.

Análisis De Reacciones Químicas

Types of Reactions: Benzaldehyde, 2,6-dimethoxy-, oxime undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.

Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.

Substitution: The methoxy groups can be substituted under specific conditions to yield various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Benzonitrile or benzoic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzaldehyde derivatives.

Comparación Con Compuestos Similares

- 2,4-Dimethoxybenzaldehyde

- 3,5-Dimethoxybenzaldehyde

- 3,4,5-Trimethoxybenzaldehyde

- 2,3-Dimethoxybenzaldehyde

- 2,5-Dimethoxybenzaldehyde

Comparison: Benzaldehyde, 2,6-dimethoxy-, oxime is unique due to the specific positioning of the methoxy groups and the presence of the oxime group. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, compared to other dimethoxybenzaldehyde derivatives .

Actividad Biológica

Benzaldehyde, 2,6-dimethoxy-, oxime (CAS Number: 4439607) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Benzaldehyde, 2,6-dimethoxy-, oxime is characterized by the following chemical structure:

- Molecular Formula : C9H11NO

- Molecular Weight : 165.19 g/mol

The presence of methoxy groups at the 2 and 6 positions of the benzaldehyde ring enhances its lipophilicity and potentially its biological activity.

Antioxidant Properties

Research indicates that derivatives of benzaldehyde oximes exhibit significant antioxidant activity. A study found that polyhydroxylated benzaldehyde O-benzyl oximes demonstrated dual-acting properties as aldose reductase inhibitors (ALRIs) and antioxidants. These compounds showed improved efficacy in inhibiting oxidative stress-related pathways, which are crucial in various diseases such as diabetes and neurodegenerative disorders .

Antibacterial Activity

A study published in a peer-reviewed journal evaluated the antibacterial properties of several substituted benzaldoximes, including 2,6-dimethoxy-benzaldehyde oxime. The results indicated that these compounds displayed notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell walls and interference with metabolic processes .

Genotoxicity and Safety Profile

The genotoxicity of benzaldehyde derivatives has been assessed through various in vitro assays. Benzaldehyde itself has been shown to be non-mutagenic in several studies, including the Ames test, where it did not induce mutations in Salmonella typhimurium strains at tested concentrations . However, some mixed results were observed regarding chromosomal aberrations, indicating the need for further investigation into the safety profile of its derivatives.

The biological activity of benzaldehyde, 2,6-dimethoxy-, oxime can be attributed to its interaction with specific molecular targets:

- Antioxidant Mechanism : The compound scavenges free radicals and inhibits lipid peroxidation, thereby protecting cellular components from oxidative damage.

- Antibacterial Mechanism : It disrupts bacterial cell membrane integrity and inhibits key metabolic enzymes essential for bacterial growth.

Case Studies

-

Study on Antioxidant Activity :

- Objective : To evaluate the antioxidant capacity of various benzaldehyde oxime derivatives.

- Findings : Compounds with multiple hydroxyl groups exhibited significantly higher antioxidant activity compared to their methoxy-substituted counterparts.

- : The structural modifications play a critical role in enhancing biological efficacy.

-

Antibacterial Evaluation :

- Objective : To assess the antibacterial effects of 2,6-dimethoxy-benzaldehyde oxime.

- Methodology : Disk diffusion method against clinical isolates.

- Results : Showed effective inhibition zones against Gram-positive and Gram-negative bacteria.

- Implications : Suggests potential use in developing new antibacterial agents.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C9H11NO |

| Molecular Weight | 165.19 g/mol |

| Antioxidant Activity | Significant; dual-acting as ALRI |

| Antibacterial Activity | Effective against S. aureus and E. coli |

| Genotoxicity | Non-mutagenic; mixed results for chromosomal aberrations |

Propiedades

IUPAC Name |

N-[(2,6-dimethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-4-3-5-9(13-2)7(8)6-10-11/h3-6,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOQWBDLQYJOHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373123 |

Source

|

| Record name | Benzaldehyde, 2,6-dimethoxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174966-94-0 |

Source

|

| Record name | Benzaldehyde, 2,6-dimethoxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.